2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile
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Overview
Description
2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile is a useful research compound. Its molecular formula is C10H9F2NO2 and its molecular weight is 213.184. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Complexes and Oxidation Reactions
Shul’pin et al. (2019) review the oxidation of hydrocarbons and alcohols catalyzed by metal complexes containing noninnocent ligands. The study discusses the mechanisms of hydroxyl radical formation from H2O2 under the action of various metal ions, which is crucial for the oxidation processes in organic chemistry (Shul’pin, Kozlov, & Shul’pina, 2019).
Analytical Methods in HPLC
Subirats et al. (2007) explore the effects of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes, providing insights into the optimization of chromatographic conditions for analyzing complex molecules, potentially including compounds like 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile (Subirats, Rosés, & Bosch, 2007).
Gatifloxacin Analytical Methods
Teixeira et al. (2022) review the physicochemical and microbiological analytical methods of gatifloxacin, highlighting the use of acetonitrile and methanol in pharmaceutical analyses. This study underscores the importance of developing environmentally friendly analytical methods (Teixeira, Dias, & Kogawa, 2022).
Herbicide Toxicity Studies
Zuanazzi et al. (2020) provide a scientometric review of global trends and gaps in studies on the toxicity of the herbicide 2,4-D, offering a framework for understanding environmental and toxicological research related to chemical compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Activity Analytical Methods
Munteanu and Apetrei (2021) critically present the most important tests used to determine antioxidant activity, which could be relevant to the study of compounds with potential antioxidant properties (Munteanu & Apetrei, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12/h2-3,6,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGCQRVATOPOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.